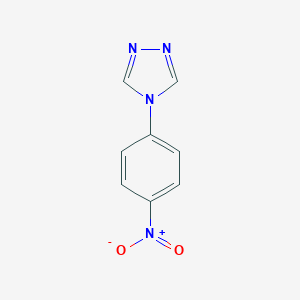

4-(4-nitrophenyl)-4H-1,2,4-triazole

Overview

Description

4-(4-nitrophenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 4-nitrophenyl group attached to the triazole ring indicates the presence of a nitro functional group, which is known to confer certain electronic and physical properties to the molecule .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. One approach involves a multicomponent reaction of aldehydes, nitroalkanes, and sodium azide, which has been found to be advantageous with the slow addition of nitroalkane and the presence of NaHSO3/Na2SO3 . Another method includes the reaction of 2-aryl-1-bromo-1-nitroethenes or 2-aryl-1,2-dibromo-2-nitroethanes with sodium azide in different solvents . Additionally, the mechanochemical treatment has been used to synthesize related compounds, demonstrating the versatility of synthetic approaches for triazole derivatives .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized by various spectroscopic techniques and, in some cases, by single-crystal X-ray studies. The triazole ring and the nitro group form specific dihedral angles with the phenyl ring, which can influence the overall geometry and electronic properties of the molecule . The presence of substituents on the phenyl ring can significantly affect the molecular structure and, consequently, the physical and chemical properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is influenced by the nitro group and the triazole ring. Nitration reactions have been studied, showing patterns of reactivity that resemble those of related heterocyclic compounds . The presence of the nitro group can also affect the luminescence properties of related rhenium complexes, indicating a high probability of non-radiative deactivation .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are diverse and can be tailored by modifying the substituents on the phenyl ring. For instance, the introduction of a chlorine atom on the para position of the benzyl group has been shown to significantly improve bioactivity . The crystal structures of these compounds often exhibit π-π stacking interactions, which contribute to the crystal cohesion and may influence the material's properties . Furthermore, the nitro group can impact the thermal stability and detonation properties of energetic materials derived from triazole compounds .

Scientific Research Applications

Pharmacological Activity and Low Toxicity : 4-amino-5-(2-, 3-, 4-nitrophenyl)-1,2,4-triazole-3-thiones and their derivatives have been investigated for their acute toxicity. These compounds, including 4-(4-nitrophenyl)-4H-1,2,4-triazole, were found to be low-toxic or non-toxic substances. The study highlighted the relationship between the compound's structure and its pharmacological activity, suggesting potential for pharmaceutical applications (Shcherbak, Kaplaushenko, & Belenichev, 2014).

Antimicrobial Properties : Several 1,2,4-triazoles, including derivatives of this compound, have demonstrated significant antimicrobial activities. These compounds were synthesized and tested for their antibacterial and antifungal properties, showing considerable potential as antimicrobial agents (Roy, Desai, & Desai, 2005).

Aromatase Inhibitory Activity : Some this compound derivatives have been found to inhibit aromatase, an enzyme involved in estrogen production. This property is significant for the treatment of estrogen-dependent diseases like breast cancer. The study indicated a strong correlation between the structure of these compounds and their biological activity, highlighting their potential use in pharmaceutical applications (Okada et al., 1996).

Antioxidant and Urease Inhibitory Activities : Certain 1,2,4-triazole derivatives have shown notable antioxidant and urease inhibitory activities. This suggests potential applications in addressing oxidative stress-related conditions and urease-associated diseases (Khan et al., 2010).

Potential in Material Science : this compound derivatives have also been explored in material science, particularly in corrosion inhibition. Their ability to adsorb on metal surfaces and protect against corrosion in acidic environments indicates their potential as corrosion inhibitors (Bentiss et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds such as 4-nitrophenyl phosphate have been shown to interact withLow molecular weight phosphotyrosine protein phosphatase and Dual specificity protein phosphatase 23 . These enzymes play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and metabolism.

Mode of Action

It’s worth noting that nitrophenol-based compounds are often reduced to their corresponding aminophenols . This reduction process can be catalyzed by various nanostructured materials .

Biochemical Pathways

4-nitrophenol, a related compound, is a product of the enzymatic cleavage of several synthetic substrates used to assay various glycosidase enzymes . This suggests that 4-(4-nitrophenyl)-4H-1,2,4-triazole might also influence enzymatic activities and associated biochemical pathways.

Result of Action

The reduction of nitrophenol-based compounds can lead to the formation of aminophenols , which may have various biological effects depending on the cellular context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the reduction of 4-nitrophenol, a related compound, is influenced by the presence of alcohols in the reaction medium . This suggests that the solvent environment could also impact the activity of this compound.

properties

IUPAC Name |

4-(4-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERNWUNKACPDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16759-47-0 | |

| Record name | 4-(4-Nitrophenyl)-4H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16759-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

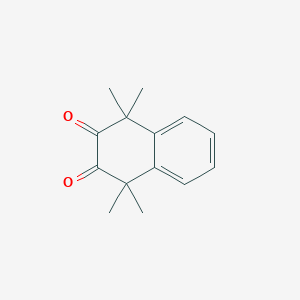

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the luminescent properties of 4-(4-nitrophenyl)-4H-1,2,4-triazole?

A1: The research indicates that the single crystal form of this compound exhibits luminescence. Specifically, it has an excitation wavelength (λex) of 330 nm and an emission wavelength (λem) of 550 nm. [] This suggests its potential use as an intermediate in the development of luminescent materials.

Q2: How is this compound synthesized?

A2: The provided abstract describes a synthesis method involving the reaction of 4-nitroaniline and diformylhydrazine at 150°C for 24 hours. [] Following the reaction, the mixture is cooled, and the precipitate is dissolved in hot methanol. Slow volatilization of the filtrate yields the desired white solid product, this compound, with a reported yield of 85%. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)

![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)